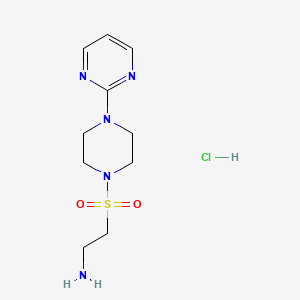

2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride

Beschreibung

Chemical Nomenclature and Structural Identification

The chemical nomenclature of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride follows the systematic International Union of Pure and Applied Chemistry naming conventions, reflecting the compound's complex molecular architecture and functional group arrangement. The primary structure consists of an ethanamine backbone connected through a sulfonyl linkage to a piperazine ring system, which is further substituted with a pyrimidine moiety at the 2-position. This nomenclature clearly delineates the spatial relationships between the various functional elements and provides unambiguous identification of the compound's molecular structure.

Eigenschaften

IUPAC Name |

2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2S.ClH/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10;/h1,3-4H,2,5-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBAXXNQQTUHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride generally follows these key steps:

- Synthesis of the piperazine-pyrimidine intermediate : Introduction of the pyrimidin-2-yl group onto the piperazine nitrogen.

- Sulfonylation with ethanesulfonyl chloride or equivalent reagents : Attaching the sulfonyl-ethanamine moiety to the piperazine nitrogen.

- Formation of the hydrochloride salt : Acid-base reaction with hydrochloric acid to obtain the stable hydrochloride salt form.

Preparation of the Piperazine-Pyrimidine Intermediate

The pyrimidin-2-yl substitution on piperazine is commonly achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions:

Nucleophilic Aromatic Substitution (SNAr) : Piperazine reacts with 2-halopyrimidine derivatives (e.g., 2-chloropyrimidine) under basic conditions to afford 4-(pyrimidin-2-yl)piperazine intermediates. This reaction is typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80–120 °C) to promote substitution.

Palladium-Catalyzed Coupling : Buchwald-Hartwig amination or similar Pd-catalyzed methods can be employed to couple piperazine with halogenated pyrimidines. These methods provide higher yields and better selectivity, often using ligands and bases such as cesium carbonate or potassium tert-butoxide, in solvents like toluene or dioxane.

Sulfonylation Step

The key sulfonylation involves introducing the ethanesulfonyl group onto the piperazine nitrogen, forming a sulfonamide linkage:

Reagents : Ethanedisulfonyl chloride or 2-chloroethanesulfonyl chloride are typical sulfonylating agents.

Reaction Conditions : The piperazine-pyrimidine intermediate is reacted with the sulfonyl chloride in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated. The reaction is usually performed in solvents like dichloromethane (DCM) or THF at 0–25 °C to control reaction rate and minimize side reactions.

Work-up : After completion, the reaction mixture is washed with aqueous bicarbonate or brine, dried over sodium sulfate, and concentrated under reduced pressure to isolate the sulfonylated intermediate.

Formation of the Hydrochloride Salt

To improve the compound’s stability, solubility, and handling properties, the free base is converted to its hydrochloride salt:

Procedure : The sulfonylated ethanamine intermediate is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate), and hydrochloric acid (HCl) gas or concentrated HCl solution is added dropwise under stirring at ambient temperature.

Isolation : The hydrochloride salt typically precipitates out and is collected by filtration, washed with cold solvent, and dried under vacuum to yield the pure 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride.

Representative Experimental Data and Yields

Key Research Findings and Optimization Notes

Base Selection : Triethylamine is commonly preferred for sulfonylation due to its solubility and efficient acid scavenging. In some cases, inorganic bases like sodium bicarbonate are used to minimize over-alkylation.

Solvent Effects : Polar aprotic solvents such as THF and DMF enhance nucleophilicity in SNAr steps, while dichloromethane is favored for sulfonylation due to its inertness and ease of removal.

Temperature Control : Maintaining low temperatures during sulfonylation reduces side reactions and improves purity.

Purification : Crystallization of the hydrochloride salt from alcohols improves purity and yields a stable solid form suitable for pharmaceutical applications.

Catalyst Use : Pd-catalyzed coupling methods provide higher yields and cleaner products for the pyrimidinyl piperazine intermediate compared to SNAr, but require careful ligand and catalyst optimization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | SNAr or Pd-catalyzed coupling | Piperazine + 2-chloropyrimidine or derivative | Base (K2CO3 or Cs2CO3), solvent (DMF, THF), heat | 4-(Pyrimidin-2-yl)piperazine intermediate |

| 2 | Sulfonylation | Intermediate from Step 1 + 2-chloroethanesulfonyl chloride | Triethylamine, DCM, 0–25 °C | 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine (free base) |

| 3 | Salt formation | Free base from Step 2 | HCl in ethanol or suitable solvent, room temp | 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride |

Analyse Chemischer Reaktionen

Types of Reactions: 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C12H17N4O2S·HCl

- Molecular Weight : 303.81 g/mol

- CAS Number : 1245569-97-4

This compound features a piperazine ring substituted with a pyrimidine moiety and a sulfonyl group, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial in regulating the cell cycle and are often implicated in cancer progression.

A study published in the Journal of Medicinal Chemistry highlighted the development of pyrimidine derivatives that exhibited potent inhibitory effects on CDK4/6, suggesting that similar structures could be effective in treating various cancers, including breast cancer and melanoma .

Neuropharmacological Effects

The compound has been evaluated for its anxiolytic properties due to its structural similarity to other piperazine derivatives known for such effects. In preclinical studies, it demonstrated potential in modulating neurotransmitter systems, which could lead to therapeutic applications in anxiety disorders .

Case Study 1: CDK Inhibition

In a series of experiments, researchers synthesized various derivatives of pyrimidine-piperazine compounds to evaluate their efficacy against CDK4/6. The results indicated that modifications to the sulfonamide group significantly influenced potency and selectivity. This suggests that further structural optimization of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride could lead to more effective anticancer agents .

Case Study 2: Anxiolytic Properties

Another study focused on the anxiolytic potential of piperazine derivatives, where the compound was tested alongside established anxiolytics in animal models. Results showed a significant reduction in anxiety-like behaviors, indicating that this compound may serve as a viable candidate for further development in treating anxiety disorders .

Potential Future Directions

The versatility of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride suggests several avenues for future research:

- Optimization for Enhanced Efficacy : Structural modifications could improve selectivity and reduce side effects.

- Combination Therapies : Investigating its use in combination with other anticancer agents or anxiolytics could yield synergistic effects.

- Expanded Biological Testing : Further studies are needed to explore its full range of biological activities beyond cancer and anxiety.

Wirkmechanismus

The mechanism by which 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s core structure includes:

- Piperazine ring : Facilitates interactions with neurotransmitter receptors.

- Pyrimidin-2-yl group : Modulates receptor binding affinity and selectivity.

- Sulfonyl linker : Enhances metabolic stability and influences pharmacokinetics.

- Ethanamine hydrochloride : Improves aqueous solubility and bioavailability.

Comparison Table: Structural Analogues

Functional Insights

Receptor Binding :

- The pyrimidinyl group in the target compound mirrors 1-PP’s interaction with 5-HT1A receptors but may exhibit altered affinity due to the sulfonyl-ethanamine extension .

- Unlike cetirizine derivatives, which target histamine receptors via bulky aromatic substituents, the pyrimidinylpiperazine core may favor serotonin or dopamine receptor modulation .

Metabolic Stability :

Solubility and Formulation :

Pharmacological Potential

Contrasts with Analogues

- 1-PP vs. Target Compound : While 1-PP is an active metabolite with proven clinical efficacy, the target compound’s sulfonyl-ethanamine structure positions it as a precursor for optimized derivatives with enhanced stability or receptor selectivity .

- Cetirizine Derivatives : The absence of bulky aromatic groups in the target compound reduces its likelihood of acting as an antihistamine, redirecting its utility toward CNS disorders .

Biologische Aktivität

2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride, a compound characterized by its unique piperazine and pyrimidine moieties, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14N6O2S·HCl

- Molecular Weight : 292.80 g/mol

- CAS Number : 84746-24-7

The biological activity of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride is primarily attributed to its interaction with various molecular targets:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound exhibits potent inhibitory effects on CDK4, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells, making it a candidate for anticancer therapy .

- Acetylcholinesterase Inhibition : Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| CDK Inhibition | Inhibits cell cycle progression | |

| Acetylcholinesterase Inhibition | Neuroprotective effects | |

| Antimicrobial Effects | Inhibits bacterial growth |

Case Study 1: Anticancer Potential

A study investigated the effects of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, the compound was evaluated for its ability to inhibit acetylcholinesterase. Results showed that it significantly reduced acetylcholine breakdown, leading to improved cognitive function in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sulfonylation of 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine. A representative procedure involves reacting 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetonitrile (3e) under reductive amination conditions (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the intermediate amine, followed by sulfonylation with sulfonyl chlorides. NMR data (e.g., δ 2.33–2.36 ppm for CH₂ groups, δ 8.31–8.32 ppm for pyrimidine protons) confirm structural integrity . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours) improves yields to >95%.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution. Safety protocols from analogous piperazine derivatives recommend using fume hoods for weighing due to potential respiratory irritation . Avoid prolonged exposure to light, as sulfonamide groups may undergo photodegradation.

Advanced Research Questions

Q. How can structural analogs of this compound guide receptor-targeted drug design?

- Methodological Answer : The pyrimidine-piperazine scaffold is prevalent in dopamine D2 receptor ligands. For example, analogs like 2-(4-chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (CAS 545382-94-3) show affinity for G-protein-coupled receptors (GPCRs) . To explore structure-activity relationships (SAR):

- Modify the sulfonyl group to carbonyl or alkyl chains to alter hydrophobicity.

- Introduce substituents (e.g., halogens) on the pyrimidine ring to enhance binding specificity .

- Use molecular docking (e.g., AutoDock Vina) with receptor crystal structures (PDB: 6CM4) to predict binding modes.

Q. What analytical techniques resolve contradictions in purity assessments for this compound?

- Methodological Answer : Discrepancies in purity often arise from residual solvents or unreacted intermediates. A multi-technique approach is recommended:

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect impurities at 254 nm.

- ¹H/¹³C NMR : Compare integration ratios of key protons (e.g., pyrimidine δ 8.3 ppm vs. sulfonyl CH₂ δ 2.3 ppm) to quantify purity .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₀H₁₆ClN₅O₂S requires C 38.29%, H 5.14%, N 22.31%) .

Q. How does the compound interact with biochemical pathways in cellular models?

- Methodological Answer : Piperazine derivatives modulate GPCRs and kinase signaling. For mechanistic studies:

- Treat HEK293 cells expressing recombinant receptors (e.g., serotonin 5-HT₆) with 10–100 µM compound.

- Measure cAMP levels via ELISA or FRET-based biosensors .

- Use Western blotting (anti-pERK/anti-Akt) to assess downstream signaling. Note that pH (7.4 vs. 6.5) and serum proteins may alter efficacy .

Critical Analysis of Contradictions

- Synthetic Yield Variability : reports >95% yield under optimized conditions, but small-scale reactions (<1 mmol) may show lower yields due to incomplete sulfonylation. Scaling up requires careful temperature control .

- Receptor Selectivity : While piperazine analogs show GPCR activity , off-target effects (e.g., sigma receptors) are possible. Use radioligand binding assays (e.g., ³H-spiperone for D2) to confirm specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.